Methyl 6-bromo-2-(methylamino)nicotinate

Description

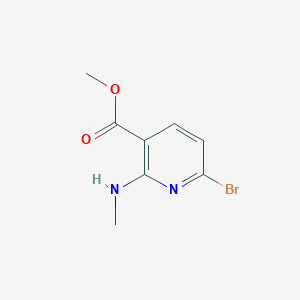

Methyl 6-bromo-2-(methylamino)nicotinate is a substituted nicotinic acid derivative characterized by a bromine atom at the 6-position of the pyridine ring and a methylamino group at the 2-position, esterified with a methyl group. This compound belongs to a class of halogenated nicotinates, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylamino group may influence solubility and hydrogen-bonding interactions.

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

methyl 6-bromo-2-(methylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H9BrN2O2/c1-10-7-5(8(12)13-2)3-4-6(9)11-7/h3-4H,1-2H3,(H,10,11) |

InChI Key |

WKHCNEVPQGZWMK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=N1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-2-(methylamino)nicotinate can be synthesized through a multi-step process starting from 6-bromonicotinic acid. The general synthetic route involves the following steps:

Esterification: 6-bromonicotinic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 6-bromonicotinate.

Amination: The ester is then subjected to nucleophilic substitution with methylamine under controlled conditions to introduce the methylamino group at the 2nd position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-(methylamino)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.

Major Products

Substitution: Formation of various substituted nicotinates.

Oxidation: Formation of N-oxides.

Reduction: Formation of dehalogenated products.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Pharmacological Activity

Methyl 6-bromo-2-(methylamino)nicotinate has been identified as an antagonist for dopamine D2 and D3 receptors as well as serotonin-3 receptors. This pharmacological profile suggests its potential use in treating various neuropsychiatric disorders, including:

- Schizophrenia : By modulating dopamine receptor activity, the compound may help alleviate symptoms associated with this condition.

- Depression : Its action on serotonin receptors could contribute to mood regulation.

Research indicates that modifications to the compound's structure can significantly alter its interaction profile with these receptors, emphasizing the importance of structural optimization in drug design .

Synthesis of Biologically Active Compounds

This compound serves as a key intermediate in the synthesis of other biologically active compounds. For instance:

- It is utilized in the synthesis of derivatives that target various receptor systems, enhancing selectivity and potency.

- The compound can be synthesized through reactions involving methylamine and other pyridine derivatives, yielding products with high biological activity .

Case Study 1: Synthesis of Dopamine Receptor Antagonists

A study demonstrated the synthesis of a new class of dopamine receptor antagonists using this compound as a starting material. The reaction conditions involved:

- Reagents : Methylamine and pyridine derivatives.

- Conditions : Ethanol solvent at low temperatures (-25°C).

- Yield : The desired product was obtained with an overall yield of 67%.

This synthesis highlights the compound's utility in developing novel pharmacological agents targeting dopamine receptors .

Case Study 2: Interaction Studies

Another research effort focused on the binding affinity and selectivity of this compound towards serotonin receptors. The findings indicated:

- High selectivity towards serotonin-3 receptors.

- Variations in structural modifications led to significant changes in binding efficiency, suggesting avenues for drug development aimed at enhancing therapeutic efficacy .

Comparative Data Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | Methoxy group instead of amino | Different receptor binding profile |

| Methyl 5-bromo-3-methoxy-6-(methylamino)nicotinate | Methoxy at position 3 | Variation in selectivity towards serotonin receptors |

| Methyl 5-chloro-2-methoxy-6-(methylamino)nicotinate | Chlorine instead of bromine | Potentially alters pharmacokinetic properties |

This table illustrates how variations in substituents on the pyridine ring can lead to diverse biological activities and pharmacological profiles.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-(methylamino)nicotinate involves its interaction with biological targets such as enzymes and receptors. The presence of the bromine atom and the methylamino group allows it to engage in specific binding interactions, influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby modulating physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and similarity scores derived from computational or experimental analyses:

Key Observations :

Methylamino at the 2-position introduces hydrogen-bonding capability, unlike methyl or methoxy groups in analogs like Methyl 2-bromo-6-methoxynicotinate (CAS 1009735-23-2, similarity 0.86) .

Safety and Handling: Ethyl 5-amino-6-bromo-2-methylpyridine-3-carboxylate (CAS 1149388-64-6) requires precautions for inhalation and skin contact, suggesting that brominated nicotinates generally pose respiratory and dermal hazards . 2-Amino-6-methylnicotinonitrile (CAS 84647-20-1) mandates immediate rinsing for eye exposure, highlighting the risks associated with amino-substituted analogs .

Synthetic Utility: Dibromo analogs (e.g., Methyl 2,6-dibromoisonicotinate, similarity 0.85) are more reactive in coupling reactions but lack selectivity due to multiple halogen sites . Ethyl esters (e.g., Ethyl 6-chloro-4-(methylamino)nicotinate) are often discontinued due to stability issues, suggesting methyl esters (like the target compound) may offer superior shelf life .

Biological Activity

Methyl 6-bromo-2-(methylamino)nicotinate (MBMN) is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of neurotransmitter modulation and potential anticancer properties. This article explores the biological activity of MBMN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MBMN is characterized by the following molecular formula:

- Molecular Formula : C₉H₈BrN₂O₂

- Molecular Weight : Approximately 246.08 g/mol

The compound features a pyridine ring with a bromine atom, a methylamino group, and a methoxy substituent, which contribute to its biological activity.

The biological activity of MBMN can be attributed to its interactions with various molecular targets:

- Receptor Modulation : MBMN has been identified as an antagonist for dopamine D2 and D3 receptors as well as serotonin-3 receptors. This suggests its potential use in treating conditions related to neurotransmitter imbalances, such as schizophrenia and depression.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes and potentially leading to anticancer effects.

Anticancer Properties

Research indicates that MBMN exhibits significant anticancer activity against various cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that MBMN effectively inhibited the growth of human cancer cell lines, including breast carcinoma and leukemia. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

MBMN also shows promise as an antimicrobial agent:

- Study Findings : Tests against Gram-positive and Gram-negative bacteria revealed that MBMN has notable antibacterial properties, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Comparative Biological Activity

To better understand the effects of MBMN relative to similar compounds, the following table summarizes key differences in biological activities among selected derivatives.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Receptor Interaction |

|---|---|---|---|

| This compound | Moderate | Significant | D2, D3, 5-HT3 |

| Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | High | Moderate | D2, D3 |

| Methyl 6-methoxy-2-(methylamino)nicotinate | Low | Significant | D2 |

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of MBMN:

- Neurotransmitter Modulation : Research indicates that MBMN can modulate neurotransmitter systems effectively, suggesting applications in treating neuropsychiatric disorders.

- Cytotoxicity : The compound has shown cytotoxic effects on Ehrlich ascites carcinoma cells, indicating its potential as an anticancer agent .

- Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the full therapeutic potential of MBMN, particularly in combination therapies for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.